molecular formula C9H8N4O3 B13687657 Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13687657
M. Wt: 220.18 g/mol
InChI Key: SCTNSOBIKZHQMI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyrimidinylhydrazine with ethyl oxalyl chloride, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug design.

Biological Activity

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a pyrimidine substitution at the 3-position and an ethyl ester at the 5-position. Its chemical formula is C9H8N4O3C_9H_8N_4O_3, with a molecular weight of approximately 220.185 g/mol . The unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Sensitivity : In vitro studies demonstrated significant inhibition of cell proliferation in several cancer types, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cells .
Cell Line IC50 (µM) Reference
MCF71.95
HCT1162.36
PC-30.87

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Research indicates that it may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is critical in many cancers .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological activity:

Compound Name Structure Features Biological Activity
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylateMethyl group substitutionAntitumor activity
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylateDifferent pyrimidine positionAntimicrobial properties
Ethyl 3-pyrimidin-4-yl-1,2,4-oxadiazole-5-carboxylateAltered pyrimidine substitutionAnticancer effects

The unique pyrimidine substitution at the 4-position enhances the biological activity of this compound compared to other derivatives.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Zhang et al. Study : This study synthesized various oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. This compound was among the most potent compounds tested against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to target proteins involved in cancer progression. The binding energy values suggest that it could effectively inhibit these targets .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 3-pyrimidin-4-yl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-3-4-10-5-11-6/h3-5H,2H2,1H3

InChI Key

SCTNSOBIKZHQMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=NC=C2

Origin of Product

United States

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